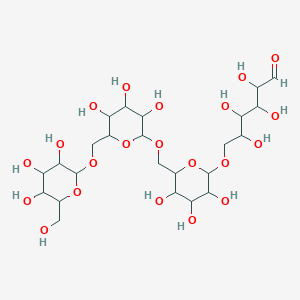![molecular formula C14H14ClN B12067376 [4-(5-Chloro-2-methylphenyl)phenyl]methanamine](/img/structure/B12067376.png)
[4-(5-Chloro-2-methylphenyl)phenyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(5-Chloro-2-methylphenyl)phenyl]methanamine is an organic compound with the molecular formula C14H14ClN It is a derivative of benzene, featuring a methanamine group attached to a phenyl ring, which is further substituted with a 5-chloro-2-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(5-Chloro-2-methylphenyl)phenyl]methanamine typically involves the following steps:
Nitration: The starting material, 5-chloro-2-methylbenzene, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Coupling Reaction: The resulting amine is coupled with benzaldehyde under acidic conditions to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: [4-(5-Chloro-2-methylphenyl)phenyl]methanamine can undergo oxidation reactions, typically forming corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [4-(5-Chloro-2-methylphenyl)phenyl]methanamine is used as a building block for the synthesis of more complex molecules
Biology
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new therapeutic agents. Its structure may be modified to enhance its activity and selectivity towards specific biological targets.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, including polymers and resins, due to its ability to undergo various chemical transformations.
Mechanism of Action
The mechanism of action of [4-(5-Chloro-2-methylphenyl)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
[5-Chloro-2-methylphenyl]phenylmethanone: Similar structure but with a ketone group instead of an amine.
[4-Chlorophenyl]phenylmethanamine: Lacks the methyl group on the phenyl ring.
[5-Chloro-2-methylphenyl]phenylmethanol: Contains a hydroxyl group instead of an amine.
Uniqueness
[4-(5-Chloro-2-methylphenyl)phenyl]methanamine is unique due to the presence of both a chloro and a methyl group on the phenyl ring, along with an amine functionality. This combination of substituents provides distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C14H14ClN |
|---|---|
Molecular Weight |
231.72 g/mol |
IUPAC Name |
[4-(5-chloro-2-methylphenyl)phenyl]methanamine |
InChI |
InChI=1S/C14H14ClN/c1-10-2-7-13(15)8-14(10)12-5-3-11(9-16)4-6-12/h2-8H,9,16H2,1H3 |
InChI Key |
DHZOQSGEUSQQOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)C2=CC=C(C=C2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10-[(4-Chlorophenyl)thio]anthracene-9-carboxaldehyde](/img/structure/B12067293.png)




![[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [3-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl] hydrogen phosphate](/img/structure/B12067319.png)

![5,7-Bis(trifluoromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B12067332.png)


![9-Methoxy-11H-benzo[a]carbazole](/img/structure/B12067346.png)

![5-O-benzyl 7a-O-ethyl 2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridine-5,7a-dicarboxylate;hydrochloride](/img/structure/B12067355.png)

